![molecular formula C18H18N8 B2996403 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2199015-59-1](/img/structure/B2996403.png)

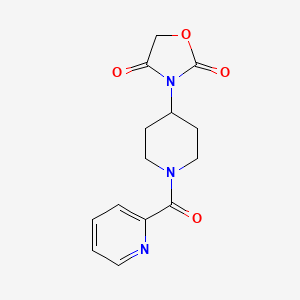

2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

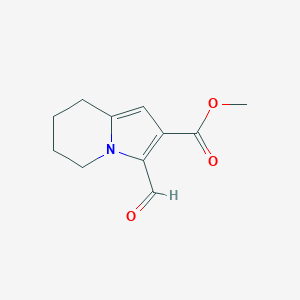

The compound appears to contain several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a cyclopentapyridine ring. These structures are often found in heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which could provide insights into the potential properties of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the azo compound 10, a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The synthesis of heterocyclic compounds often involves multi-step chemical reactions, providing a framework for creating complex molecules with potential scientific applications. For example, the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) demonstrates the utility of heterocyclic compounds as intermediates in organic synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015). Similarly, the development of new pyridine and fused pyridine derivatives through chemical reactions involving hydrazinyl-pyridine-3-carbonitrile showcases the versatility of heterocyclic compounds in synthesizing novel molecules with potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Potential Applications

Heterocyclic compounds, such as those related to the chemical structure , are explored for various scientific applications, including their potential as intermediates in the synthesis of biologically active molecules. The molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveal moderate to good binding energies, suggesting their utility in medicinal chemistry for targeting specific proteins (Flefel et al., 2018). Additionally, the synthesis of nitrogen bridge-head triazolopyridines and related compounds incorporating methylchromone moiety, and their evaluation for antimicrobial and antitumor activities, further illustrate the significance of such molecules in developing new therapeutic agents (Abdel-Megid, Ibrahim, Gabr, El-Gohary, & Mohamed, 2013).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class

Mode of Action

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been synthesized and studied for their potential applications . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

[1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and studied for their potential applications . The affected pathways and their downstream effects would depend on the specific biological context and the nature of the target.

Result of Action

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been synthesized and studied for their potential applications . The effects would depend on the specific biological context and the nature of the target.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8/c1-24(18-13(8-19)7-12-3-2-4-15(12)21-18)14-9-25(10-14)17-6-5-16-22-20-11-26(16)23-17/h5-7,11,14H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGMFHQUAQOBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=C5CCCC5=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)

![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)

![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)